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Compound of Interest

Compound Name: Phenoxyacetone

Cat. No.: B1677642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

phenoxyacetone (CAS No. 621-87-4), a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear and structured format to facilitate research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for phenoxyacetone.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of phenoxyacetone provides information about the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.31 - 7.25 m 2H Ar-H (meta)

6.99 - 6.94 m 1H Ar-H (para)

6.90 - 6.87 m 2H Ar-H (ortho)

4.52 s 2H O-CH₂

2.26 s 3H CO-CH₃

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data acquired in CDCl₃ at 90 MHz.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the phenoxyacetone
molecule.

Chemical Shift (δ) ppm Assignment

206.3 C=O

157.9 Ar-C (quaternary, attached to O)

129.5 Ar-C (meta)

121.5 Ar-C (para)

114.6 Ar-C (ortho)

73.9 O-CH₂

26.5 CO-CH₃

Note: Predicted data based on standard chemical shift values and analysis of similar

structures.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3060 - 3040 Medium Aromatic C-H stretch

~2925 Weak Aliphatic C-H stretch

~1725 Strong C=O (ketone) stretch

~1600, ~1495 Strong Aromatic C=C bending

~1240 Strong Aryl-O-C stretch (asymmetric)

~1040 Strong Aryl-O-C stretch (symmetric)

~750, ~690 Strong
Aromatic C-H out-of-plane

bending

Note: These are characteristic absorption bands for a ketone with an aromatic ether linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity (%) Proposed Fragment

150 45 [M]⁺ (Molecular Ion)

107 100 [C₇H₇O]⁺

94 30 [C₆H₅OH]⁺

77 65 [C₆H₅]⁺

43 80 [CH₃CO]⁺

Source: NIST WebBook and PubChem.[2][3]
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Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A solution of phenoxyacetone (typically 5-25 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Key

parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR: The spectrum is typically acquired on the same instrument with a proton-

decoupled pulse sequence. A larger number of scans is usually required due to the lower

natural abundance of ¹³C.

FT-IR Spectroscopy
Sample Preparation: For a liquid sample like phenoxyacetone, a thin film can be prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

automatically subtracted from the sample spectrum. The data is typically collected over a range

of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of phenoxyacetone is prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:
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Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 µL) is injected into

the GC, which separates the components of the sample. A common setup uses a capillary

column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps

from a lower temperature (e.g., 50°C) to a higher temperature (e.g., 250°C).

Mass Spectrometry (MS): The separated components from the GC elute directly into the

mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating

ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like phenoxyacetone.

Workflow for Spectroscopic Analysis of Phenoxyacetone

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification
of Phenoxyacetone

NMR Spectroscopy
(¹H and ¹³C)IR Spectroscopy Mass Spectrometry

Structure Elucidation Purity Assessment

Final_Report
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Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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